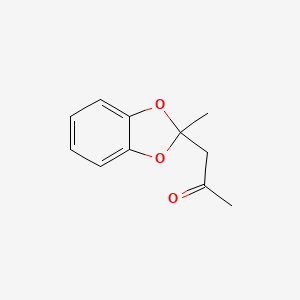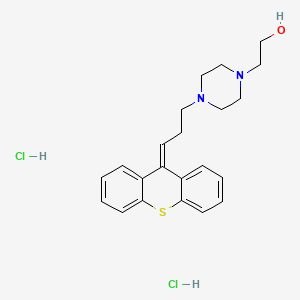
1-Piperazineethanol, 4-(3-(thioxanthen-9-ylidene)propyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazineethanol, 4-(3-(thioxanthen-9-ylidene)propyl)-, dihydrochloride is a chemical compound known for its applications in various scientific fields. It is a derivative of thioxanthene and is often used in the synthesis of pharmaceuticals and other chemical products.
Métodos De Preparación
The synthesis of 1-Piperazineethanol, 4-(3-(thioxanthen-9-ylidene)propyl)-, dihydrochloride typically involves the reaction of thioxanthene derivatives with piperazineethanol. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Piperazineethanol, 4-(3-(thioxanthen-9-ylidene)propyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Piperazineethanol, 4-(3-(thioxanthen-9-ylidene)propyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-Piperazineethanol, 4-(3-(thioxanthen-9-ylidene)propyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an antagonist or agonist at certain receptors, influencing the activity of neurotransmitters and other signaling molecules. The exact pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-Piperazineethanol, 4-(3-(thioxanthen-9-ylidene)propyl)-, dihydrochloride can be compared with other similar compounds, such as:
Chlorpromazine: Another thioxanthene derivative used in the treatment of psychiatric disorders.
Flupenthixol: A compound with similar chemical structure and therapeutic applications.
Clopenthixol: Known for its use in the treatment of psychoses, with a mechanism of action involving dopamine receptor antagonism.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific fields.
Propiedades
Número CAS |
63978-49-4 |
|---|---|
Fórmula molecular |
C22H28Cl2N2OS |
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
2-[4-(3-thioxanthen-9-ylidenepropyl)piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C22H26N2OS.2ClH/c25-17-16-24-14-12-23(13-15-24)11-5-8-18-19-6-1-3-9-21(19)26-22-10-4-2-7-20(18)22;;/h1-4,6-10,25H,5,11-17H2;2*1H |
Clave InChI |
MHSVERPOMOPYHC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=CC=CC=C42)CCO.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14492558.png)

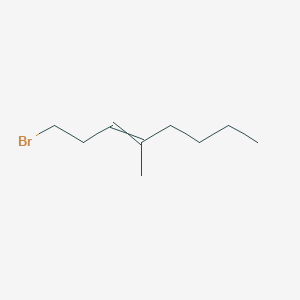
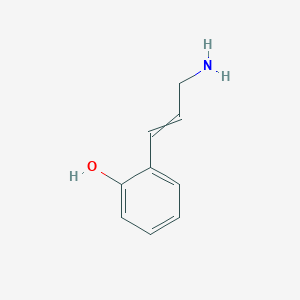
![4,4'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14492583.png)
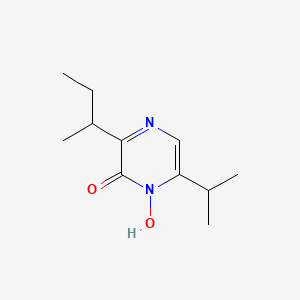

![Benzonitrile, 4-[(triphenylphosphoranylidene)acetyl]-](/img/structure/B14492602.png)
![(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)benzene](/img/structure/B14492606.png)
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)-](/img/structure/B14492614.png)
![[2-(2-{Phenyl[(E)-(quinolin-8-yl)diazenyl]methylidene}hydrazinyl)phenoxy]acetic acid](/img/structure/B14492621.png)
![1,1-Dibromospiro[2.2]pentane](/img/structure/B14492628.png)

